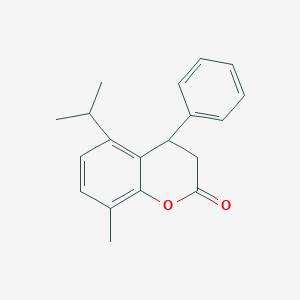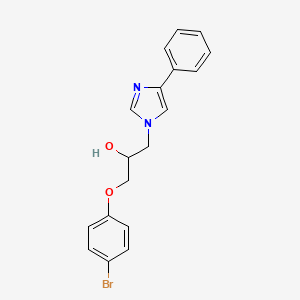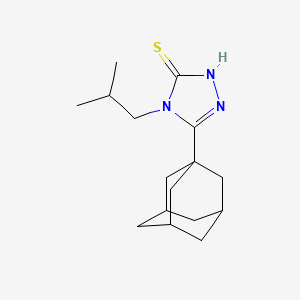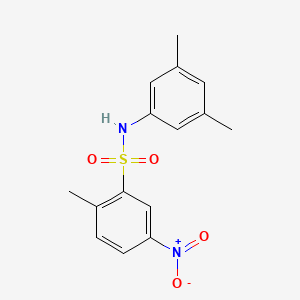
5-isopropyl-8-methyl-4-phenyl-2-chromanone
Vue d'ensemble
Description
5-isopropyl-8-methyl-4-phenyl-2-chromanone (IMPC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMPC belongs to the family of chromanone compounds, which are known to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and analgesic effects.
Mécanisme D'action
The mechanism of action of 5-isopropyl-8-methyl-4-phenyl-2-chromanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 5-isopropyl-8-methyl-4-phenyl-2-chromanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-isopropyl-8-methyl-4-phenyl-2-chromanone also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
5-isopropyl-8-methyl-4-phenyl-2-chromanone has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). 5-isopropyl-8-methyl-4-phenyl-2-chromanone also inhibits the production of reactive oxygen species (ROS) and the activation of NF-κB. These effects contribute to the anti-inflammatory and antioxidant properties of 5-isopropyl-8-methyl-4-phenyl-2-chromanone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-isopropyl-8-methyl-4-phenyl-2-chromanone in lab experiments is its ability to inhibit the activity of COX-2, which is involved in various inflammatory diseases. 5-isopropyl-8-methyl-4-phenyl-2-chromanone also has antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related disorders. However, one limitation of using 5-isopropyl-8-methyl-4-phenyl-2-chromanone in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 5-isopropyl-8-methyl-4-phenyl-2-chromanone. One direction is to investigate its potential therapeutic applications in various inflammatory and oxidative stress-related diseases, such as arthritis, asthma, and neurodegenerative disorders. Another direction is to study the mechanism of action of 5-isopropyl-8-methyl-4-phenyl-2-chromanone in more detail, to better understand its anti-inflammatory and antioxidant properties. Additionally, future studies could focus on improving the solubility and pharmacokinetics of 5-isopropyl-8-methyl-4-phenyl-2-chromanone, to enhance its therapeutic potential.
Applications De Recherche Scientifique
5-isopropyl-8-methyl-4-phenyl-2-chromanone has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and antioxidant effects. Studies have shown that 5-isopropyl-8-methyl-4-phenyl-2-chromanone can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in various inflammatory diseases, such as arthritis, asthma, and neurodegenerative disorders. 5-isopropyl-8-methyl-4-phenyl-2-chromanone has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
8-methyl-4-phenyl-5-propan-2-yl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-12(2)15-10-9-13(3)19-18(15)16(11-17(20)21-19)14-7-5-4-6-8-14/h4-10,12,16H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYWTQMAGCYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(C)C)C(CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-4-phenyl-5-propan-2-yl-3,4-dihydrochromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4080447.png)
![N-(4-chlorobenzyl)-N-[3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4080460.png)
![6-amino-4-(3-chlorophenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080462.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080483.png)
![1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)

![methyl 6-(4-chlorobenzoyl)-6-ethyl-4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4080498.png)
![N-[4-(acetylamino)phenyl]-2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4080505.png)


